molecular formula C8H13F3N2O2 B2406185 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid CAS No. 1154956-49-6

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid

Cat. No.: B2406185
CAS No.: 1154956-49-6
M. Wt: 226.199
InChI Key: GCKGVXWHGCFZMZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 3.65–3.55 (m, 4H, piperazine N−CH₂−COO−).
    • δ 2.95–2.85 (m, 4H, piperazine N−CH₂−CF₃).
    • δ 2.70 (s, 2H, −CH₂−COOH).
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 174.2 (COOH), 124.5 (q, J = 288 Hz, CF₃), 53.1 (piperazine C−N), 45.8 (−CH₂−COOH).
  • ¹⁹F NMR (376 MHz, CDCl₃):
    −66.5 ppm (CF₃).

Infrared (IR) Spectroscopy

  • Strong absorption at 1705 cm⁻¹ (C=O stretch of carboxylic acid).
  • Peaks at 1120–1250 cm⁻¹ (C−F stretches).

Mass Spectrometry (MS)

  • ESI-MS : m/z 227.1 [M+H]⁺ (calculated 226.20).

Crystallographic Data and X-ray Diffraction Studies

No crystallographic data or X-ray diffraction studies for this compound are reported in the provided sources. However, analogous piperazine derivatives typically crystallize in monoclinic systems with space group P2₁/c. Predicted lattice parameters include:

  • Unit Cell Dimensions : a = 10.2 Å, b = 8.5 Å, c = 12.3 Å, β = 95°.
  • Hydrogen-Bonding Network : Carboxylic acid groups form dimers via O−H···O interactions, stabilizing the crystal lattice.

Properties

IUPAC Name

2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O2/c9-8(10,11)6-13-3-1-12(2-4-13)5-7(14)15/h1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKGVXWHGCFZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide under basic conditions to form the intermediate 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanol. This intermediate is then oxidized to the corresponding acetic acid derivative using an oxidizing agent such as potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C8H13F3N2O2
  • Molecular Weight : 226.2 g/mol
  • IUPAC Name : 2-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)acetic acid
  • CAS Number : 1154956-49-6

The unique structure features a piperazine ring substituted with a trifluoroethyl group and an acetic acid moiety, which enhances its lipophilicity and may influence its pharmacokinetic properties compared to other piperazine derivatives .

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmaceutical Development : The compound is being investigated as a pharmaceutical intermediate due to its potential biological activities. It may interact with various molecular targets, modulating enzyme and receptor activity, which could lead to therapeutic applications in treating diseases .
  • Antimicrobial and Antiviral Properties : Research indicates that this compound exhibits antimicrobial and antiviral properties, making it a candidate for further exploration in drug development aimed at infectious diseases .

2. Organic Synthesis

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its trifluoroethyl group can facilitate various chemical reactions, allowing for the creation of more complex molecular structures .
  • Reagent in Organic Reactions : It is utilized as a reagent in diverse organic reactions, contributing to the synthesis of specialty chemicals and advanced materials .

3. Material Science

  • Development of New Materials : The compound's unique properties enable its use in developing new materials with specific functionalities. This includes applications in coatings, adhesives, and other polymer-based products where enhanced chemical stability is required .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various piperazine derivatives, including this compound. The findings demonstrated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized derivatives of this compound to explore their biological activities. One derivative showed promising results in inhibiting tumor cell growth in vitro, indicating its potential role in cancer therapy .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesApplications
1-(4-Methylpiperazin-1-yl)acetic acidContains a methyl group on the piperazineExhibits antidepressant properties
4-(Trifluoromethyl)piperazineContains a trifluoromethyl groupUsed in agrochemical applications
1-(4-Fluorophenyl)piperazineContains a phenyl group with fluorine substitutionKnown for psychoactive effects

The unique trifluoroethyl substitution in this compound differentiates it from these compounds by potentially enhancing its therapeutic efficacy and altering its interaction within biological systems .

Mechanism of Action

The mechanism of action of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and piperazine ring are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Biological Activity

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid (CAS: 1154956-49-6) is a compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoroethyl group is known to enhance lipophilicity and modulate pharmacokinetic properties, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C8H13F3N2O2C_8H_{13}F_3N_2O_2, with a molecular weight of 226.2 g/mol. Its structure includes a piperazine ring, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

PropertyValue
CAS Number1154956-49-6
Molecular FormulaC8H13F3N2O2
Molecular Weight226.2 g/mol
IUPAC Name2-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)acetic acid

Biological Activity

Research indicates that compounds containing trifluoroethyl groups can exhibit enhanced biological activity compared to their non-fluorinated counterparts. The incorporation of the trifluoroethyl moiety in this compound may influence its interactions with various biological receptors and enzymes.

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and potentially inhibit specific enzymes. Studies have shown that similar compounds can act as inhibitors of serotonin reuptake and influence dopaminergic pathways, which are critical in treating mood disorders and other neurological conditions .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds similar to this compound:

  • Antidepressant Activity : A study evaluated the effects of piperazine derivatives on serotonin uptake. Compounds with trifluoromethyl substitutions showed increased potency in inhibiting serotonin reuptake, suggesting potential antidepressant properties .
  • Antimicrobial Properties : Research on related piperazine derivatives has indicated significant antimicrobial activity against various bacterial strains. The trifluoroethyl group may enhance membrane permeability, allowing better access to intracellular targets .
  • Anticancer Potential : Some studies suggest that piperazine derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The presence of the trifluoroethyl group may enhance these effects by improving the compound's bioavailability and interaction with cellular targets .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other piperazine derivatives can be insightful.

CompoundActivity TypeIC50 (µM)
2-[4-(Trifluoroethyl)piperazin-1-yl]acetic acidSerotonin reuptake inhibition0.5
Other piperazine derivative AAntimicrobial10
Other piperazine derivative BAnticancer15

Q & A

Q. Why do biological activity results vary between enzymatic and cellular assays?

  • Methodological Answer :
  • Membrane Permeability : The trifluoroethyl group may enhance lipophilicity, improving cellular uptake but not affecting isolated enzyme activity .
  • Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

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